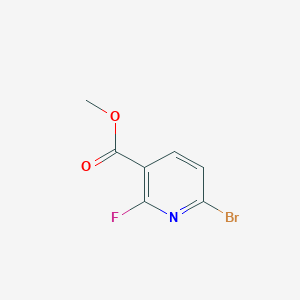

Methyl 6-bromo-2-fluoronicotinate

Description

Methyl 6-bromo-2-fluoronicotinate is a halogenated pyridine derivative with a molecular formula of C₇H₅BrFNO₂. It features a bromine atom at the 6-position, a fluorine atom at the 2-position, and a methyl ester group at the 3-position of the pyridine ring. This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for functionalized heterocycles . Commercial suppliers like CymitQuimica and 珠海奥博凯生物医药技术有限公司 list it as a high-purity intermediate, emphasizing its role in medicinal chemistry .

Properties

IUPAC Name |

methyl 6-bromo-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAHSPVJCVQDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2-fluoronicotinate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl bromide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-2-fluoronicotinate serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been explored for various therapeutic applications, including:

- Anticancer Agents : Research has shown that derivatives of this compound can inhibit specific cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial Activity : Some studies have reported that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for cancer drug development .

Organic Synthesis

In organic synthesis, this compound is used as an intermediate for creating more complex molecules through various reactions:

- Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the diversification of chemical structures.

Data Table: Reaction Types

| Reaction Type | Description | Example Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds | Pharmaceutical intermediates |

| Nucleophilic Substitution | Substitutes bromine with nucleophiles | Synthesis of new drug candidates |

| Oxidation/Reduction Reactions | Modifies functional groups | Development of new therapeutic agents |

Material Science

This compound is also explored in material science for its unique properties:

- Polymer Chemistry : It can be used to synthesize polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.

- Dye Intermediates : The compound's structure allows it to be used as an intermediate in dye synthesis, particularly in creating fluorescent dyes.

Biological Research

The compound is utilized in biological research to study enzyme interactions and receptor binding due to its structural characteristics:

- Enzyme Inhibition Studies : Researchers have used this compound to investigate its effects on various enzymes, contributing to the understanding of metabolic pathways.

Case Study: Enzyme Interaction

A recent study explored the interaction between this compound and a specific kinase involved in cancer progression. The results indicated that this compound could serve as a scaffold for developing kinase inhibitors .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-fluoronicotinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The compound is compared to derivatives with modifications in halogen placement, ester groups, or substituent positions. Key analogues include:

2.3. Physical and Chemical Properties

- Boiling Points : ~200–250°C (estimated based on methyl ester analogs) .

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and ester groups .

- Stability: Fluorine at position 2 enhances thermal stability compared to non-fluorinated analogues .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is critical in synthesizing kinase inhibitors and antiviral agents. Its fluorine atom improves metabolic stability, a common strategy in drug design .

- Comparative Reactivity : In Pd-catalyzed couplings, bromine at position 6 shows higher selectivity than position 5 in Methyl 5-bromo-2-fluoronicotinate, as steric effects at position 6 reduce side reactions .

- Cost and Availability : Methyl esters are generally more cost-effective than ethyl esters due to simpler synthesis. CymitQuimica prices this compound at €424.00/g, while Ethyl 6-bromo-2-fluoronicotinate is likely more expensive .

Biological Activity

Methyl 6-bromo-2-fluoronicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid and possesses a bromine and fluorine substituent on the aromatic ring. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₆BrFNO₂

- Molecular Weight : 220.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that halogenated compounds often exhibit enhanced receptor binding affinity due to increased lipophilicity and altered electronic properties.

Biological Activities

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy at concentrations as low as 32 µg/mL.

-

Anti-inflammatory Effects :

- In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

-

Neuroprotective Properties :

- Research has indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of reactive oxygen species (ROS) levels.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations.

Case Study 2: Neuroprotection

A series of experiments were conducted using neuronal cell cultures exposed to oxidative stress. The application of this compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.